molecular formula C₁₄H₂₄O₄S B020314 (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 147126-62-3

(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No. B020314
M. Wt: 288.4 g/mol
InChI Key: KXKDZLRTIFHOHW-CYRBOEJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to a class of organic chemicals known for their complex ring structures and functional groups. These compounds are often studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves diastereoselective processes. For instance, Xin Cong and Z. Yao (2006) describe a diastereoselective synthesis approach using L-serine, ring-closing metathesis, and Grignard reactions, which could be relevant to the synthesis of our compound (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like two-dimensional NMR studies, as mentioned by Cong and Yao (2006). These studies help confirm the absolute configurations of key intermediates in the synthesis process.

Chemical Reactions and Properties

Chemical reactions involving esters and cyclohexane structures, such as those described by T. Smirnova and M. Y. Gavrilov (1996), often involve reactions with malonic acid derivatives and can lead to the formation of compounds with significant chemical diversity (Smirnova & Gavrilov, 1996).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure. For example, the study by Manori J. Silva et al. (2013) on a similar compound, 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on its use as a plasticizer, indicating its flexibility and utility in polymer modification (Silva et al., 2013).

Chemical Properties Analysis

The chemical properties are often analyzed through various reactions. For instance, E. V. Pimenova et al. (2003) studied reactions of similar esters and their transformations, which is useful in understanding the reactivity and potential applications of these compounds (Pimenova et al., 2003).

Scientific Research Applications

Chemical and Biological Properties

This compound, due to its complex structure, is likely to have specific chemical and biological properties that make it significant in various scientific research applications. While direct research on this specific compound is not readily available, insights can be drawn from studies on similar compounds, focusing on lactones, hydroxycarboxylic acids, and their esters. Lactones, cyclic esters of hydroxycarboxylic acids, are known for their potential as biofuel candidates due to favorable physical and chemical properties for distribution and use, derived from cellulosic biomass (Ausmeel et al., 2017). Hydroxycarboxylic acids, like lactic acid, are crucial for the green chemistry of the future, serving as feedstocks for biotechnological routes to produce valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester (Gao et al., 2011).

Applications in Drug Synthesis

The derivative could have applications in drug synthesis, similar to levulinic acid (LEV), a biomass-derived key building block that facilitates the synthesis of various drugs by reducing costs and simplifying synthesis steps. LEV's versatility in forming esters and other derivatives makes it an invaluable asset in medicinal chemistry, offering a pathway to synthesize drugs more efficiently and sustainably (Zhang et al., 2021).

Antioxidant and Biological Activities

Compounds related to hydroxycinnamic acids (HCAs) have been studied for their significant biological properties, including antioxidant activity. These studies highlight the importance of structural modifications, such as esterification, in enhancing biological activities, suggesting that similar structural components in the compound of interest may also exhibit notable biological or antioxidant properties (Razzaghi-Asl et al., 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDZLRTIFHOHW-CYRBOEJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933035
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester

CAS RN

147126-62-3
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147126-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147126623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.